O,S,S-Triethyl phosphorodithioate

Toxicology Organophosphorus Safety Impurity Profiling

O,S,S-Triethyl phosphorodithioate (CAS 2404-78-6) is an organophosphorus compound characterized by the molecular formula C6H15O2PS2 and a molecular weight of 214.29 g/mol. It has a predicted density of 1.151±0.06 g/cm³ and a boiling point of 102-103 °C at 0.3 Torr.

Molecular Formula C6H15O2PS2
Molecular Weight 214.3 g/mol
CAS No. 2404-78-6
Cat. No. B1199233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,S,S-Triethyl phosphorodithioate
CAS2404-78-6
SynonymsO,S,S-triethyl phosphorodithioate
Molecular FormulaC6H15O2PS2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCOP(=O)(SCC)SCC
InChIInChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3
InChIKeyMKNAVGOWTFZJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,S,S-Triethyl Phosphorodithioate (CAS 2404-78-6) for Research and Industrial Applications – Procurement Guide


O,S,S-Triethyl phosphorodithioate (CAS 2404-78-6) is an organophosphorus compound characterized by the molecular formula C6H15O2PS2 and a molecular weight of 214.29 g/mol . It has a predicted density of 1.151±0.06 g/cm³ and a boiling point of 102-103 °C at 0.3 Torr . This compound is primarily recognized as a critical reference standard for impurity profiling in phosphorothioate-based agrochemicals and pharmaceutical prodrugs, and as an intermediate in the synthesis of certain organophosphorus pesticides .

Why O,S,S-Triethyl Phosphorodithioate Cannot Be Substituted with Generic Phosphorodithioate Analogs


Direct substitution of O,S,S-triethyl phosphorodithioate with other in-class compounds, particularly its trimethyl analog (O,S,S-trimethyl phosphorodithioate), is scientifically untenable due to a stark divergence in toxicological profiles and pharmacokinetic behavior. Comparative studies reveal that the triethyl variant exhibits a distinct acute oral LD50 value in rats (140 mg/kg) compared to the trimethyl analog, and shows a lower second-order rate constant for acetylcholinesterase inhibition (ka = 3.78 ± 0.04 M⁻¹ min⁻¹) versus the trimethyl variant (ka = 34.8 ± 0.6 M⁻¹ min⁻¹) [1]. Furthermore, the triethyl analog exhibits fundamentally different systemic behavior, including a lack of the significant pulmonary toxicity that characterizes the trimethyl analog following oral or intraperitoneal administration [2]. These quantifiable differences in mammalian toxicity and enzyme interaction kinetics preclude any assumption of functional equivalence in research or industrial applications.

Quantitative Differential Evidence for O,S,S-Triethyl Phosphorodithioate vs. Structural Analogs


Acute Oral Toxicity Profile: O,S,S-Triethyl vs. O,S,S-Trimethyl Phosphorodithioate

O,S,S-Triethyl phosphorodithioate demonstrates a significantly different acute oral toxicity profile compared to its trimethyl analog. The acute oral LD50 in rats for the triethyl compound is 140 mg/kg . In contrast, the trimethyl analog (O,S,S-trimethyl phosphorodithioate) exhibits an LD50 of 25 mg/kg in female rats, indicating a >5-fold higher acute toxicity for the trimethyl variant [1].

Toxicology Organophosphorus Safety Impurity Profiling

Acetylcholinesterase Inhibition Kinetics: Triethyl vs. Trimethyl Analog

The O,S,S-triethyl analog exhibits a markedly lower affinity and reactivity toward acetylcholinesterase (AChE) compared to its trimethyl counterpart. The second-order rate constant (ka) for inhibition of rat brain AChE by O,S,S-triethyl phosphorodithioate was determined to be 3.78 ± 0.04 M⁻¹ min⁻¹ [1]. In direct comparison, O,S,S-trimethyl phosphorodithioate exhibited a ka of 34.8 ± 0.6 M⁻¹ min⁻¹, demonstrating a nearly 9-fold higher reactivity [1].

Enzyme Inhibition Neurotoxicology Pesticide Science

Pulmonary Toxicity Profile: Triethyl vs. Trimethyl Phosphorothioates

A key differentiator for O,S,S-triethyl phosphorodithioate is its distinct pulmonary toxicity profile. The trimethyl analog, O,S,S-trimethyl phosphorodithioate, is a known pneumotoxin that causes delayed lung damage, including respiratory distress and a massive increase in lung weight 3-6 days post-dosing, with progressive diffuse interstitial thickening maximal on day 4 [1]. In contrast, the triethyl analog did not produce this delayed pulmonary toxicity following oral or intraperitoneal administration in rats [2].

Pulmonary Toxicology Inhalation Toxicology Mechanistic Studies

Recommended Research and Industrial Application Scenarios for O,S,S-Triethyl Phosphorodithioate (CAS 2404-78-6)


Reference Standard for Impurity Profiling in Phosphorothioate Agrochemical Synthesis

Due to its well-defined physicochemical properties, O,S,S-triethyl phosphorodithioate is established as a critical reference standard for identifying and quantifying phosphorothioate impurities in technical-grade organophosphorus insecticides [1]. Its distinct chromatographic behavior and toxicological profile make it essential for quality control in agrochemical manufacturing and regulatory compliance testing [1].

Comparative Toxicological Model for Alkyl Chain Length Effects

The documented 5.6-fold lower acute oral toxicity and absence of pulmonary toxicity in the triethyl analog, compared to the trimethyl analog, position this compound as an ideal model for investigating the impact of alkyl chain length on organophosphorus toxicity [1][2]. This is particularly relevant for academic and industrial toxicology labs focused on structure-activity relationships and the development of safer pesticide derivatives.

Enzyme Kinetics Studies on Acetylcholinesterase Inhibition Mechanisms

The nearly 9-fold difference in second-order rate constants (ka) for acetylcholinesterase inhibition between the triethyl (3.78 M⁻¹ min⁻¹) and trimethyl (34.8 M⁻¹ min⁻¹) analogs [1] provides a valuable tool for enzymology research. This compound can serve as a low-reactivity control or probe in studies investigating the molecular determinants of organophosphate binding and inhibition of cholinesterases.

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